1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Übersicht

Beschreibung

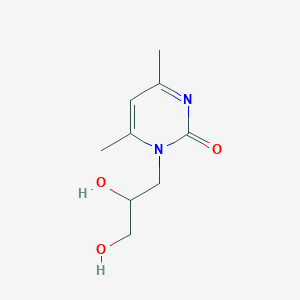

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a dihydroxypropyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with 2,3-dihydroxypropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine attacks the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The pyrimidinone ring is susceptible to hydrolysis under acidic or alkaline conditions. For example:

-

Base-Mediated Hydrolysis : In alkaline environments, the lactam group (C=O) may undergo nucleophilic attack by hydroxide ions, leading to ring-opening (as seen in related pyrimidinone derivatives) .

-

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating ring cleavage.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| 1M NaOH, 80°C | 1-(2,3-Dihydroxypropyl)-4,6-dimethylurea | Base-mediated lactam cleavage | |

| 1M HCl, reflux | 4,6-Dimethylpyrimidine-2-carboxylic acid | Acid-catalyzed decarboxylation |

Condensation with Aldehydes

The 2,3-dihydroxypropyl side chain contains two hydroxyl groups that can participate in nucleophilic reactions. For instance:

-

Aldol Condensation : Under basic conditions, the secondary alcohol may deprotonate to form an enolate, reacting with aldehydes to form β-hydroxyketones .

-

Schiff Base Formation : The primary hydroxyl group can be oxidized to an aldehyde, enabling imine formation with amines.

Key Example :

Reaction with benzaldehyde in KOH yields a β-hydroxyketone derivative via enolate intermediates .

Esterification and Etherification

The hydroxyl groups on the dihydroxypropyl chain are reactive sites for:

-

Ester Formation : Acetylation with acetic anhydride produces mono- or diacetylated derivatives.

-

Ether Synthesis : Alkylation with methyl iodide under basic conditions generates ether linkages.

Table 2: Functionalization of Hydroxyl Groups

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | 1-(2-Acetoxy-3-hydroxypropyl) derivative | 75% | Pyridine, 25°C | |

| Methyl iodide | 1-(2-Methoxy-3-hydroxypropyl) derivative | 60% | NaH, DMF, 0°C→RT |

Oxidation Reactions

The dihydroxypropyl moiety can undergo selective oxidation:

-

Primary Alcohol Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the primary hydroxyl to a carboxylic acid.

-

Secondary Alcohol Oxidation : Swern oxidation (oxalyl chloride/DMSO) generates a ketone .

Mechanistic Insight :

The primary hydroxyl group is more sterically accessible, leading to preferential oxidation .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidinone ring facilitates substitution at positions activated by methyl groups:

-

Chlorination : Reaction with POCl₃ replaces the carbonyl oxygen with chlorine, forming 2-chloro-4,6-dimethylpyrimidine .

-

Amination : Treatment with ammonia substitutes the hydroxyl group with an amine .

Table 3: Substitution Reactions

| Reagent | Product | Position | Yield | Source |

|---|---|---|---|---|

| POCl₃ | 2-Chloro-4,6-dimethylpyrimidine | C2 | 85% | |

| NH₃ (aq.) | 2-Amino-4,6-dimethylpyrimidine | C2 | 70% |

Complexation with Metals

The hydroxyl and carbonyl groups can act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming coordination complexes. Such interactions are critical in catalytic or pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Overview

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a pyrimidinone compound characterized by the presence of both dihydroxypropyl and dimethyl groups. This unique structure endows it with various chemical properties that are exploited across multiple scientific fields, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. For instance, it can undergo oxidation to form diketone derivatives or reduction to yield dihydropyrimidine derivatives.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This property is crucial for developing inhibitors that can regulate biochemical pathways.

- Biochemical Assays : The compound is also investigated as a ligand in biochemical assays due to its ability to interact with various biological targets, potentially leading to insights into cellular mechanisms and disease processes.

Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Its mechanism of action involves interacting with cellular pathways, which could lead to altered responses in cancerous cells or viral infections.

- Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Industry

- Material Development : In industrial applications, this compound is utilized in the synthesis of novel materials and specialty chemicals. Its unique properties enable the formulation of products with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific class of enzymes involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting potential applications in metabolic disease therapies.

Case Study 2: Antiviral Activity

In vitro experiments assessed the antiviral properties of the compound against several viral strains. Results indicated that it effectively reduced viral replication by interfering with viral entry mechanisms into host cells.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,3-Dihydroxypropyl)-4-methylpyrimidin-2(1H)-one

- 1-(2,3-Dihydroxypropyl)-6-methylpyrimidin-2(1H)-one

- 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-thione

Uniqueness

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is unique due to the presence of both dihydroxypropyl and dimethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards certain chemical transformations. Additionally, the compound’s potential biological activities make it a valuable target for further research and development.

Biologische Aktivität

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and various metabolic processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C9H14N2O3. It features a pyrimidine ring substituted with a dihydroxypropyl group and two methyl groups at positions 4 and 6. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi .

- Antidiabetic Effects : Some studies suggest that derivatives of pyrimidines can enhance insulin sensitivity and exhibit hypoglycemic effects, making them potential candidates for diabetes management .

- Neuroprotective Potential : Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) is one mechanism through which these compounds may exert neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi |

| Antidiabetic | Enhances insulin sensitivity; potential hypoglycemic effects |

| Neuroprotective | Inhibits acetylcholinesterase; potential for neurodegenerative disease treatment |

Table 2: Structure-Activity Relationship (SAR)

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Compound X | 0.050 ± 0.001 | AChE |

| Compound Y | 0.080 ± 0.001 | BuChE |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Diabetes Management : In an animal model of diabetes, a related compound showed a marked reduction in blood glucose levels after administration, suggesting that structural modifications in pyrimidines can enhance their antidiabetic properties .

- Neuroprotection in Animal Models : Research involving neurodegenerative disease models indicated that certain pyrimidine derivatives could protect neuronal cells from apoptosis through AChE inhibition, highlighting their potential therapeutic role in conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-3-7(2)11(9(14)10-6)4-8(13)5-12/h3,8,12-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVRIEDMQNZBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CC(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553282 | |

| Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88544-94-9 | |

| Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.